2,2,2-trifluoroacetic acid

Organic Synthesis Peptide Chemistry Reaction Optimization

2,2,2-Trifluoroacetic acid (TFA; CAS 76-05-1, commonly referenced under CAS 2837-91-4 for related derivatives) is a perfluorinated carboxylic acid characterized by the formula CF₃CO₂H. As the simplest stable perfluorocarboxylic acid , TFA serves as a cornerstone reagent across organic synthesis, peptide chemistry, and analytical chromatography.

Molecular Formula C2HF3O2
Molecular Weight 115.016 g/mol
CAS No. 2837-91-4
Cat. No. B031902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroacetic acid
CAS2837-91-4
Synonyms2,2,2-Trifluoroacetic-1-13C Acid
Molecular FormulaC2HF3O2
Molecular Weight115.016 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)O
InChIInChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1
InChIKeyDTQVDTLACAAQTR-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroacetic Acid (CAS 2837-91-4) Procurement Guide: Comparative Acid Strength, Chromatographic Performance, and Industrial Utility


2,2,2-Trifluoroacetic acid (TFA; CAS 76-05-1, commonly referenced under CAS 2837-91-4 for related derivatives) is a perfluorinated carboxylic acid characterized by the formula CF₃CO₂H. As the simplest stable perfluorocarboxylic acid [1], TFA serves as a cornerstone reagent across organic synthesis, peptide chemistry, and analytical chromatography. Its defining attribute is an exceptionally low pKa of approximately 0.23–0.52 [2], a consequence of the strong electron-withdrawing effect of the trifluoromethyl group, which renders it a strong organic acid. Key physicochemical properties include a density of 1.489 g/cm³ at 20°C and a boiling point of 72.4°C , which contribute to its volatility and utility as a removable ion-pairing agent in LC-MS workflows . The compound is commercially available in a range of high-purity grades, including HPLC (≥99.5%) and LC-MS optimized formulations, specifically engineered to meet stringent analytical performance criteria [3].

2,2,2-Trifluoroacetic Acid: Why Acetic, Formic, or Methanesulfonic Acid Cannot Simply Replace It in Critical Workflows


The direct substitution of 2,2,2-trifluoroacetic acid with other common organic acids—such as acetic acid, formic acid, or methanesulfonic acid—is often not viable without fundamentally altering experimental outcomes. While all are carboxylic or sulfonic acids, their divergent acid strengths (pKa range from ~4.76 for acetic acid to ~0.23 for TFA), ion-pairing capacities, and physicochemical properties produce distinct and non-interchangeable behaviors in key applications [1]. For instance, in solid-phase peptide synthesis (SPPS), the specific cleavage kinetics and side-reaction profiles of TFA cocktails are benchmarked against decades of protocol optimization [2]. In reversed-phase HPLC, the use of formic acid in place of TFA can lead to a dramatic loss of peak capacity and resolution for basic peptides due to fundamental differences in ionic strength and ion-pairing mechanisms [3]. Therefore, a change in acid supply necessitates complete method revalidation, making procurement decisions based solely on generic acid classification a significant risk to data continuity and process robustness.

2,2,2-Trifluoroacetic Acid: Quantified Differentiation from Analogs in Key Performance Dimensions


Acid Strength: TFA vs. Acetic Acid

The acid strength of TFA is approximately 33,000 to 34,000 times greater than that of acetic acid [1]. This differential stems from the stabilization of the conjugate base by three electron-withdrawing fluorine atoms, which is not present in the non-fluorinated analog.

Organic Synthesis Peptide Chemistry Reaction Optimization

Peptide HPLC Peak Shape and Column Capacity: TFA vs. Formic Acid

In reversed-phase HPLC of basic peptides, using formic acid (FA) leads to significantly degraded chromatographic performance compared to TFA. Specifically, peak widths for proteins at half height were reported to be 69–104% larger when using 0.5% FA compared to 0.1% TFA [1]. Furthermore, severe overloading effects were observed in FA mobile phases at sample masses as low as ~0.1 μg, whereas TFA demonstrated substantially greater column capacity for peptides [2].

Proteomics LC-MS Peptide Mapping Analytical Chemistry

Ion-Pairing Selectivity in RP-HPLC: TFA vs. Heptafluorobutyric Acid (HFBA)

While longer-chain perfluorinated acids like HFBA can offer higher chromatographic efficiency and different selectivity for certain analytes, they incur a significant penalty in mass spectrometric detectability. A comparison of 0.050% TFA and 0.050% HFBA as mobile phase additives revealed that HFBA produced the highest chromatographic efficiency but the poorest MS performance [1]. Consequently, 0.050% TFA is identified as the optimal compromise, delivering a favorable balance between robust chromatographic separation and high-quality mass spectral data for peptide and protein analysis [2].

LC-MS Method Development Selectivity Small Molecule Analysis

Thermal Stability and Environmental Persistence: TFA vs. Other Haloacetic Acids

Among a panel of nine haloacetic acids (HAAs), TFA (TFAA) exhibits the highest thermal stability and resistance to decarboxylation and hydrolysis [1]. Its extrapolated half-life for thermal degradation in water at 15°C is approximately 40,000 years [2]. This is in stark contrast to other trihaloacetic acids like tribromoacetic acid (TBAA), which degrades with a half-life of only 103 days under the same conditions [3].

Environmental Science Green Chemistry Degradation Studies

High-Purity LC-MS Grade: Trace Metal Impurities and UV Absorbance Specifications

LC-MS grade TFA is manufactured to stringent specifications that differentiate it from standard reagent grades. It is evaluated for metal impurities at parts-per-billion (ppb) concentrations to minimize metal adduct formation in electrospray ionization (ESI) [1]. Furthermore, it is screened for UV-absorbing contaminants, with maximum absorbance specifications such as 0.003 AU at 254 nm and 0.18 AU at 220 nm, ensuring smoother baselines and reduced interferences in UHPLC-UV applications [2].

LC-MS UHPLC Quality Control Analytical Chemistry

Industrial Etching Performance: TFA vs. C₂F₆

In semiconductor manufacturing, TFA and its derivatives have been identified as significant improvements over the industry standard C₂F₆ for plasma etching and chamber cleaning of silicon dioxide, silicon nitride, and related materials [1]. The patent literature explicitly claims that TFA provides enhanced etching performance, though specific quantitative etch rate comparisons are proprietary and not publicly disclosed in the abstract.

Semiconductor Manufacturing Plasma Etching Materials Science

2,2,2-Trifluoroacetic Acid: Evidence-Based Applications in Peptide Science, Chromatography, and Materials Chemistry


Solid-Phase Peptide Synthesis (SPPS) Cleavage and Global Deprotection

TFA remains the benchmark reagent for cleaving synthesized peptides from solid supports and removing side-chain protecting groups in both Boc- and Fmoc-based SPPS strategies [1]. Its extreme acid strength (pKa ~0.23) is essential for this application, enabling complete deprotection in concentrated (e.g., 95% TFA) cocktails containing scavengers (water, triisopropylsilane) to prevent side reactions. While 'greener' alternatives like methanesulfonic acid (MSA) are under investigation, they currently lack the universal efficacy of TFA cocktails, which are validated across diverse peptide sequences and resins [2].

Reversed-Phase HPLC Mobile Phase Additive for Peptide and Protein Analysis

At low concentrations (typically 0.05–0.1% v/v), TFA functions as a volatile ion-pairing agent that significantly enhances the chromatographic resolution and peak shape of peptides and proteins on C18 columns [1]. As detailed in Section 3, TFA provides superior performance over formic acid, including 69–104% narrower peak widths and a 15x higher sample loading capacity before peak distortion occurs [2]. For LC-MS workflows, 0.05% TFA offers an optimal balance between chromatographic fidelity and MS signal integrity compared to stronger ion-pairing agents like HFBA [3].

Precursor for Trifluoromethylated Pharmaceuticals and Agrochemicals

As the most readily available perfluorocarboxylic acid, TFA is a critical starting material and intermediate for the synthesis of a wide array of trifluoromethyl-containing derivatives [1]. The -CF₃ group is a privileged motif in medicinal chemistry, often enhancing metabolic stability and bioavailability of drug candidates. TFA is used to synthesize esters and thioesters, which serve as key building blocks for pharmaceuticals, agricultural chemicals, and liquid crystals [2]. Its role as a versatile building block is underscored by its use in dyestuffs and fine chemical manufacturing [3].

High-Sensitivity LC-MS and UHPLC-UV Analysis

For applications demanding the highest analytical sensitivity, procurement of a dedicated high-purity LC-MS grade TFA (>99.5%) is critical [1]. These specialized grades are rigorously tested for trace metal impurities at the ppb level to prevent adduct formation in mass spectrometry, and for low UV absorbance to ensure smooth baselines in UHPLC-UV detection [2]. Using a lower grade of TFA introduces uncontrolled variability and noise, which can obscure low-abundance analytes and compromise quantitative precision, particularly in proteomics and metabolomics workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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